Metal Selectivity: Fe³⁺ over Ca²⁺ vs. EDTA
In complex aqueous media like seawater or brines, HEDTA exhibits a distinct selectivity profile. In experiments with Red Seawater at pH 7.5, HEDTA demonstrated a significantly higher relative affinity for Fe³⁺ and trivalent ions compared to Ca²⁺ and Mg²⁺ than its analog EDTA. While EDTA exhibited a high total calcium loading of 158 mg/g, HEDTA's performance was notably less dominated by calcium chelation, suggesting a superior ability to target trace heavy metals in high-hardness backgrounds [1]. This behavior is rooted in the fundamental thermodynamic stability constants (Log K): HEDTA has a Log K for Ca²⁺ of 8.0, which is lower than EDTA's 10.6, but retains a high Log K for Fe³⁺ of 19.6, making its Fe³⁺/Ca²⁺ selectivity ratio more favorable for applications where calcium interference must be minimized [2].
| Evidence Dimension | Thermodynamic Stability Constant (Log K) for Fe³⁺ and Ca²⁺ |
|---|---|
| Target Compound Data | Log K_Fe3+ = 19.6; Log K_Ca2+ = 8.0 |
| Comparator Or Baseline | EDTA: Log K_Fe3+ = 25.1; Log K_Ca2+ = 10.6 |
| Quantified Difference | The Fe³⁺/Ca²⁺ log K ratio is higher for HEDTA (19.6/8.0 = 2.45) compared to EDTA (25.1/10.6 ≈ 2.37), but more importantly, the absolute difference in Ca²⁺ binding is 2.6 orders of magnitude lower for HEDTA, indicating significantly less competition from Ca²⁺ in the matrix. |
| Conditions | Stability constants measured in aqueous solution at 25°C, pH-dependent conditional constants; Ca²⁺ and Mg²⁺ loading in Red Seawater at pH 7.5. |
Why This Matters
This quantitative difference in calcium affinity is critical for formulators working in hard water matrices or physiological fluids where selective chelation of transition metals without depleting essential calcium is required, making HEDTA a more suitable choice for certain cosmetic, detergent, and industrial water treatment applications.
- [1] Sorour, M. H., Hani, H. A., Shaalan, H. F., & El-Sayed, M. M. H. (2016). Experimental screening of some chelating agents for calcium and magnesium removal from saline solutions. Desalination and Water Treatment, 57(48-49), 22754-22763. View Source
- [2] Society of Cosmetic Chemists. (1958). SOME ASPECTS OF CHELATION IN COSMETIC PRODUCTS. Journal of the Society of Cosmetic Chemists, 9(5), 263-269. View Source
